molecular formula C17H12F3NO2S B2867985 N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034248-26-3

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2867985
CAS No.: 2034248-26-3
M. Wt: 351.34
InChI Key: STRCHGNPYPQRQA-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a thiophene ring, a furan ring, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Formation of the Furan Ring: The furan ring can be synthesized via the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds.

    Coupling of Rings: The thiophene and furan rings are then coupled using a suitable linker, such as a methyl group, through a Friedel-Crafts alkylation reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents.

    Formation of Benzamide: The final step involves the formation of the benzamide structure through an amidation reaction between the amine group and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of alcohols or amines from the corresponding functional groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide: shares similarities with other compounds containing thiophene, furan, and trifluoromethyl groups.

    Thiophene Derivatives: Compounds like 2-acetylthiophene and thiophene-2-carboxylic acid.

    Furan Derivatives: Compounds like furfuryl alcohol and furan-2-carboxylic acid.

    Trifluoromethyl Benzamides: Compounds like 4-trifluoromethylbenzamide and 2-trifluoromethylbenzamide.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2S/c18-17(19,20)13-5-2-1-4-12(13)16(22)21-10-11-7-8-14(23-11)15-6-3-9-24-15/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRCHGNPYPQRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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